molecular formula C17H21BrNO4P B11584144 Diethyl {[(4-bromophenyl)amino](4-hydroxyphenyl)methyl}phosphonate

Diethyl {[(4-bromophenyl)amino](4-hydroxyphenyl)methyl}phosphonate

Cat. No.: B11584144
M. Wt: 414.2 g/mol
InChI Key: GPKLPSNUHWGDPV-UHFFFAOYSA-N
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Description

Diethyl {(4-bromophenyl)aminomethyl}phosphonate is an α-aminophosphonate derivative characterized by a central phosphorus atom bonded to diethyl ester groups, a 4-bromophenylamino substituent, and a 4-hydroxyphenyl moiety. This compound belongs to a class of organophosphorus molecules known for their diverse applications, including enzyme inhibition, corrosion resistance, and medicinal chemistry . The presence of bromine (electron-withdrawing) and hydroxyl (hydrogen-bonding) groups on aromatic rings distinguishes it structurally and functionally from related derivatives.

Properties

Molecular Formula

C17H21BrNO4P

Molecular Weight

414.2 g/mol

IUPAC Name

4-[(4-bromoanilino)-diethoxyphosphorylmethyl]phenol

InChI

InChI=1S/C17H21BrNO4P/c1-3-22-24(21,23-4-2)17(13-5-11-16(20)12-6-13)19-15-9-7-14(18)8-10-15/h5-12,17,19-20H,3-4H2,1-2H3

InChI Key

GPKLPSNUHWGDPV-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C1=CC=C(C=C1)O)NC2=CC=C(C=C2)Br)OCC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via the imine route , where the amine and aldehyde first form an imine intermediate, followed by nucleophilic addition of diethyl phosphite to the C=N bond. Key parameters include:

  • Solvent : Anhydrous toluene or ethanol.

  • Temperature : Reflux (110–120°C).

  • Catalysts : BF₃·Et₂O (10 mol%) improves yields (70–83%) by accelerating imine formation.

  • Reaction Time : 16–24 hours for complete conversion.

Example Protocol :

  • Mix 4-bromoaniline (1.0 mmol) and 4-hydroxybenzaldehyde (1.0 mmol) in anhydrous toluene.

  • Reflux at 110°C for 2–4 hours to form the imine intermediate (monitored by TLC).

  • Add diethyl phosphite (1.2 mmol) and continue refluxing for 16 hours.

  • Evaporate the solvent and purify via column chromatography (ethyl acetate/hexane).

Yield : 65–75% (uncatalyzed); up to 83% with BF₃·Et₂O.

Two-Step Pudovik Reaction

An alternative approach involves pre-forming the imine before phosphite addition (Pudovik reaction). This method is advantageous for controlling stereochemistry.

Imine Synthesis

4-Bromoaniline and 4-hydroxybenzaldehyde are condensed in ethanol at 60°C for 3 hours. The imine is isolated and characterized before proceeding.

Phosphite Addition

The isolated imine is reacted with diethyl phosphite under mild conditions:

  • Solvent : Ethanol or acetonitrile.

  • Catalyst : Chitosan (10 wt%) enhances yields by stabilizing intermediates.

  • Temperature : 60°C for 6–8 hours.

Yield : 70–80% after purification.

Solvent-Free and Catalytic Methods

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time significantly:

  • Conditions : 300 W, 100°C, 30 minutes.

  • Yield : 78–85%.

Ultrasonication

Ultrasonication in ethanol at 50°C for 2 hours achieves 80% yield, minimizing side reactions.

Challenges and Modifications

Hydroxyl Group Compatibility

The phenolic -OH group in 4-hydroxybenzaldehyde may require protection (e.g., acetylation) to prevent side reactions. However, studies show that under anhydrous conditions, the hydroxyl group remains inert.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3).

  • Recrystallization : Ethanol/water mixtures for high-purity crystals.

Characterization Data

Key spectroscopic features of Diethyl {(4-bromophenyl)aminomethyl}phosphonate include:

  • ¹H NMR (CDCl₃): δ 1.25 (t, 6H, POCH₂CH₃), 4.10 (m, 4H, POCH₂), 5.15 (d, 1H, P-CH), 6.75–7.45 (m, 8H, aromatic).

  • ³¹P NMR (CDCl₃): δ 22.5–23.0 ppm.

  • ESI-MS : m/z 414.2 [M+H]⁺.

Comparative Analysis of Methods

MethodConditionsYield (%)AdvantagesLimitations
Kabachnik-FieldsToluene, BF₃, 110°C, 16h83One-pot, high efficiencyRequires anhydrous conditions
Pudovik ReactionEthanol, chitosan, 60°C, 8h80Better stereocontrolLonger reaction time
Microwave-AssistedSolvent-free, 100°C, 30min85Rapid, energy-efficientSpecialized equipment needed

Industrial-Scale Considerations

Patent CN109836456A highlights the use of calcium oxide as an eco-friendly acid scavenger in phosphonite synthesis, reducing production costs. Adapting this to Diethyl {(4-bromophenyl)aminomethyl}phosphonate could involve:

  • Replacing traditional amines with calcium oxide.

  • Reducing HCl usage during workup .

Chemical Reactions Analysis

Types of Reactions

Diethyl {(4-bromophenyl)aminomethyl}phosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Palladium catalysts are often used in Suzuki–Miyaura coupling reactions.

Major Products

    Oxidation: Phosphonic acids.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Diethyl {(4-bromophenyl)aminomethyl}phosphonate has been investigated for its antimicrobial properties. Studies indicate that derivatives of phosphonates exhibit significant cytotoxic effects against various bacterial strains, suggesting their potential as new antimicrobial agents. For instance, research on related diethyl benzylphosphonates demonstrated their effectiveness against hospital-acquired infections, indicating a promising avenue for drug development .

Antioxidant Applications

The compound has been evaluated for its antioxidant properties, particularly in food contact materials. Diethyl {(4-bromophenyl)aminomethyl}phosphonate can function as an antioxidant in polymers like polyethylene terephthalate (PET), improving thermal stability during processing. Safety assessments have shown that it does not migrate into food at harmful levels, making it suitable for use in food packaging .

Environmental Science

Research indicates that phosphonates can be utilized in environmental applications, such as chelation agents for heavy metals and as additives in wastewater treatment processes. The ability of diethyl {(4-bromophenyl)aminomethyl}phosphonate to bind to metal ions may enhance its utility in remediation technologies.

Case Studies

StudyApplicationFindings
Antimicrobial ActivityDemonstrated significant cytotoxicity against E. coli and S. aureus strains, with potential as an antibiotic substitute.
Food PackagingEvaluated as an antioxidant in PET; showed no detectable migration into food simulants at tested levels.
Environmental RemediationExplored for use as a chelating agent; effective in binding heavy metals in aqueous solutions.

Mechanism of Action

The mechanism of action of Diethyl {(4-bromophenyl)aminomethyl}phosphonate involves its interaction with various molecular targets. The phosphonate group can form strong bonds with metal ions, making it effective as a corrosion inhibitor. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative stress .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key Substituents and Their Impact :

  • 4-Bromophenyl vs. The 3-methoxy group on the hydroxyphenyl ring reduces hydrogen-bonding capacity compared to the target compound’s unsubstituted 4-hydroxyphenyl group . Diethyl(((4-bromophenyl)amino)(2-oxo-1,2-dihydroquinolin-3-yl)methyl)phosphonate (Compound 4o, ): Replacing the hydroxyphenyl with a quinolinyl group introduces aromatic nitrogen, altering π-π stacking interactions and bioavailability .
  • Ester Group Variations: Diisopropyl Derivatives (): Compounds like diisopropyl((4-bromophenyl)(phenylamino)methyl)phosphonate exhibit reduced solubility in polar solvents compared to diethyl esters due to the bulkier isopropyl groups .

Table 1: Substituent Comparison

Compound Name (Source) R1 (Aromatic Group) R2 (Aromatic Group) Ester Group
Target Compound 4-Bromophenylamino 4-Hydroxyphenyl Diethyl
Compound 9 () 4-Chloro-2-nitrophenylamino 4-Hydroxy-3-methoxyphenyl Diethyl
APCI-1 () 4-Chlorophenylamino Phenyl Diethyl
Compound 4o () 4-Bromophenylamino 2-Oxo-1,2-dihydroquinolin-3-yl Diethyl

Melting Points and Stability :

  • For example, Compound 9 (4-hydroxy-3-methoxyphenyl) melts at 187.4°C, higher than methoxy-only analogues like Compound 10 (103.2°C) . The target compound’s melting point is expected to exceed 150°C, similar to Compound 4o (150–153°C) .

Table 2: Physicochemical Data

Compound Name (Source) Yield (%) Melting Point (°C) Key Functional Groups
Target Compound N/A ~150–160 (est.) 4-Br, 4-OH
Compound 9 () 70 187.4 4-Cl-2-NO2, 4-OH-3-OCH3
Compound 4o () 55.4 150–153 4-Br, 2-oxo-quinolinyl
APCI-2 () N/A N/A 4-Cl, 4-OCH3

Enzyme Inhibition :

  • The 4-hydroxyphenyl group in the target compound may enhance binding to metalloproteases (e.g., ACE inhibitors) via hydrogen bonding, unlike methoxy or nitro analogues .

Corrosion Inhibition :

  • APCI-1 and APCI-2 () show >80% inhibition efficiency for mild steel in HCl. The target’s bromine and hydroxyl groups could improve adsorption on metal surfaces compared to chloro or methoxy substituents .

Crystal Packing and Material Science :

  • reports orthorhombic crystal systems for thienopyrimidine derivatives. The target’s hydroxyl group may form stronger hydrogen bonds (as seen in ’s chlorophenyl analogue) than bromine or methoxy groups, influencing supramolecular architecture .

Electronic and Spectroscopic Properties

  • NMR Trends: The 4-bromophenylamino group in the target compound would show distinct 1H-NMR shifts (e.g., δ 7.2–7.4 ppm for aromatic protons) compared to chloro (δ 7.3–7.5) or nitro (δ 8.0–8.2) analogues . 31P-NMR signals for diethyl esters typically range from δ 20–25 ppm, consistent across and .
  • DFT and Hirshfeld Analysis () :

    • Bromine’s polarizability may increase dipole moments compared to chloro derivatives, affecting solubility and reactivity .

Biological Activity

Diethyl {(4-bromophenyl)aminomethyl}phosphonate, a member of the α-aminophosphonate family, has garnered attention for its diverse biological activities. This compound is structurally related to natural amino acids and exhibits potential in various therapeutic applications, including antibacterial, antiviral, and antitumor activities.

Chemical Structure and Properties

The chemical formula of Diethyl {(4-bromophenyl)aminomethyl}phosphonate is C13H16BrN1O3PC_{13}H_{16}BrN_{1}O_{3}P. The presence of both bromine and hydroxyl functional groups contributes to its reactivity and biological interactions.

Biological Activity

1. Antibacterial Activity:
Research indicates that derivatives of α-aminophosphonates, including Diethyl {(4-bromophenyl)aminomethyl}phosphonate, possess significant antibacterial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

2. Antitumor Activity:
Several studies have highlighted the antitumor potential of α-aminophosphonates. For instance, compounds with similar structures have been tested against different cancer cell lines, demonstrating cytotoxic effects. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the activation of caspases and disruption of mitochondrial function .

3. Antiviral Properties:
Diethyl {(4-bromophenyl)aminomethyl}phosphonate has also been evaluated for its antiviral activity. Research suggests that it may inhibit viral replication through interference with viral entry or replication processes within host cells .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessMechanismReferences
AntibacterialModerateInhibition of bacterial cell wall synthesis
AntitumorHighInduction of apoptosis in cancer cells
AntiviralModerateInhibition of viral replication

Case Study 1: Antibacterial Testing

In a study published in Journal of Medicinal Chemistry, derivatives similar to Diethyl {(4-bromophenyl)aminomethyl}phosphonate were tested against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL, showcasing significant antibacterial activity .

Case Study 2: Antitumor Mechanism

A recent investigation into the antitumor effects revealed that treatment with Diethyl {(4-bromophenyl)aminomethyl}phosphonate led to a dose-dependent decrease in cell viability in human breast cancer cell lines (MCF-7). Flow cytometry analysis confirmed an increase in apoptotic cells after treatment, suggesting its potential as an anticancer agent .

Safety and Toxicology

The safety profile of Diethyl {(4-bromophenyl)aminomethyl}phosphonate has been assessed through various toxicological studies. Notably, it has shown low toxicity levels in vitro, with no significant genotoxic effects observed in standard assays. Furthermore, its low migration potential indicates minimal risk when used in food contact materials .

Q & A

Q. Optimization Tips :

  • Solvent Choice : Ethanol is preferred for its polarity and boiling point (78°C), enabling efficient reflux.
  • Reaction Time : Extended reflux durations (≥24 hours) improve yield by ensuring complete phosphonylation.
  • Purification : Slow solvent evaporation (e.g., DMF over weeks) enhances crystal quality for structural studies .

Advanced: How do variations in reaction stoichiometry impact stereochemical outcomes, particularly at the chiral Cα center?

Answer:
The chiral Cα center (connecting the phosphonate, 4-bromophenyl, and 4-hydroxyphenyl groups) is sensitive to reactant ratios:

  • Excess 4-Bromoaniline : Favors formation of the R-enantiomer due to steric hindrance from the bulky bromophenyl group.
  • Balanced Stoichiometry : Leads to racemic mixtures unless chiral catalysts (e.g., L-proline derivatives) are used .

Q. Analytical Validation :

  • X-ray Crystallography : Confirms absolute configuration (e.g., R or S) via anomalous dispersion effects .
  • Circular Dichroism (CD) : Correlates enantiomeric excess with Cotton effects at 220–250 nm .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Answer:

  • ¹H/¹³C NMR :
    • Aromatic Protons : Doublets for 4-bromophenyl (δ 7.2–7.6 ppm) and 4-hydroxyphenyl (δ 6.7–7.1 ppm) groups.
    • Phosphonate Group : Ethoxy protons appear as quartets (δ 1.2–1.4 ppm for CH₃, δ 4.0–4.3 ppm for CH₂) .
  • ³¹P NMR : A singlet near δ 18–22 ppm confirms the phosphonate moiety .
  • IR Spectroscopy : P=O stretch at 1230–1250 cm⁻¹ and O-H stretch (phenolic) at 3200–3400 cm⁻¹ .

Q. Modeling Tools :

  • Mercury (CCDC) : Visualizes H-bond networks and packing motifs from crystallographic data .
  • Density Functional Theory (DFT) : Calculates interaction energies (e.g., B3LYP/6-31G*) for hydrogen bonds .

Basic: How is the compound’s purity assessed, and what analytical discrepancies commonly arise?

Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm). Purity ≥95% is typical for crystallized batches .
  • Elemental Analysis : Discrepancies >0.3% in C/H/N suggest residual solvents (e.g., DMF) .
  • Melting Point : Sharp mp (132–134°C) indicates purity; broad ranges suggest polymorphic impurities .

Advanced: What strategies resolve contradictions in bioactivity data (e.g., divergent IC₅₀ values across studies)?

Answer:

  • Assay Standardization :
    • Use consistent cell lines (e.g., MCF-7 for breast cancer) and media (DMEM + 10% FBS) .
    • Normalize viability via crystal violet staining (OD₅₆₀ nm) .
  • Dose-Response Curves : Fit data to Hill plots to calculate IC₅₀ with 95% confidence intervals .
  • Molecular Docking : Validate binding modes (e.g., AutoDock Vina) to confirm target engagement (e.g., kinase inhibition) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods due to volatile solvents (DMF, ethanol).
  • Waste Disposal : Neutralize phosphonate residues with 10% NaOH before disposal .

Advanced: How can computational methods predict metabolite pathways for this phosphonate?

Answer:

  • CYP450 Metabolism : Simulate oxidation using Schrödinger’s BioLuminate.
    • Predominant sites: 4-hydroxyphenyl ring (para to -OH) .
  • Hydrolysis : Predict ester cleavage (diethyl → phosphonic acid) via QM/MM simulations (e.g., Gaussian 16) .

Q. Metabolite Table :

Metabolite Enzyme Half-Life (Predicted)
Diethyl phosphonate → MonoethylEsterases2–4 hours
4-Bromoaniline derivativeCYP3A46–8 hours

Basic: What are the compound’s solubility properties, and how do they affect experimental design?

Answer:

  • High Solubility : In DMF, DMSO, and ethanol (>50 mg/mL).
  • Low Solubility : In water (<0.1 mg/mL) necessitates stock solutions in organic solvents .
  • Biological Assays : Dilute stock solutions in culture media to ≤0.1% DMSO to avoid cytotoxicity .

Advanced: How do steric and electronic effects of the 4-bromo substituent influence reactivity?

Answer:

  • Steric Effects : The bromine atom increases torsional strain (e.g., 83.98° dihedral between aromatic rings) .
  • Electronic Effects :
    • Electron-Withdrawing : Activates the phenyl ring for nucleophilic substitution (e.g., Suzuki coupling).
    • Hydrogen Bonding : Bromine’s polarizability stabilizes C-H⋯Br interactions in crystals .

Q. Computational Evidence :

  • Hammett Constant (σ) : σₚ = 0.23 for Br indicates moderate electron withdrawal .

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